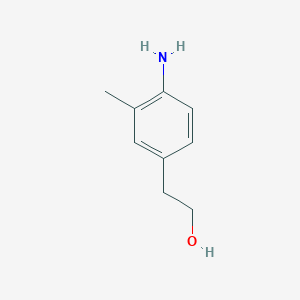

2-(4-Amino-3-methylphenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

873458-32-3 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-(4-amino-3-methylphenyl)ethanol |

InChI |

InChI=1S/C9H13NO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5,10H2,1H3 |

InChI Key |

TVXWDVHRJSISGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CCO)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Amino 3 Methylphenyl Ethan 1 Ol

Retrosynthetic Analysis and Key Precursors for 2-(4-Amino-3-methylphenyl)ethan-1-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis identifies several key precursors by disconnecting the main functional groups.

A primary disconnection strategy involves the functional group interconversion (FGI) of the amino group. The amino group (-NH₂) is commonly derived from the reduction of a nitro group (-NO₂). This leads to the key precursor 2-(3-methyl-4-nitrophenyl)ethan-1-ol (B11996689) .

A second disconnection can be made on the ethan-1-ol side chain. This side chain can be formed through the reduction of a carboxylic acid or its ester derivative. This points to (3-methyl-4-nitrophenyl)acetic acid as another crucial precursor. This acetic acid derivative can be synthesized from 2-methyl-1-nitrobenzene (or 3-methyl-4-nitrotoluene) through various methods, such as the Willgerodt-Kindler reaction or by conversion to a benzyl (B1604629) halide followed by cyanation and hydrolysis.

Therefore, the most logical and common precursors for the synthesis of this compound are:

2-(3-methyl-4-nitrophenyl)ethan-1-ol

(3-methyl-4-nitrophenyl)acetic acid

1-(4-Amino-3-methylphenyl)ethanone (B1610539) nih.gov

The general retrosynthetic scheme can be visualized as follows:

Figure 1: Retrosynthetic Analysis

Classical Synthetic Routes to this compound

Classical synthetic routes typically involve multi-step sequences that rely on well-established organic reactions and functional group transformations. researchgate.net

Multi-Step Synthesis Strategies

A common multi-step strategy for synthesizing this compound begins with a suitable nitrotoluene derivative. A representative synthetic sequence is outlined below:

Nitration: Toluene (B28343) is first nitrated to produce a mixture of nitrotoluene isomers. 2-Nitrotoluene is then separated and methylated to yield 2-methyl-1-nitrobenzene.

Side-Chain Introduction: (3-methyl-4-nitrophenyl)acetic acid is synthesized from 2-methyl-1-nitrobenzene.

Esterification: The resulting carboxylic acid is often converted to its corresponding ester, such as the ethyl or methyl ester, to facilitate the subsequent reduction step.

Reduction of the Ester: The ester is selectively reduced to the primary alcohol, 2-(3-methyl-4-nitrophenyl)ethan-1-ol, using a reducing agent like lithium aluminum hydride (LiAlH₄).

Reduction of the Nitro Group: Finally, the nitro group of 2-(3-methyl-4-nitrophenyl)ethan-1-ol is reduced to the primary amine to yield the target compound. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or using metals in acidic media (e.g., Sn/HCl or Fe/HCl).

An alternative approach starts from 1-(4-Amino-3-methylphenyl)ethanone. nih.gov The ketone can be reduced to the corresponding alcohol, 1-(4-amino-3-methylphenyl)ethan-1-ol. Subsequent deoxygenation of the benzylic alcohol would lead to the desired product, although this is a less common route.

Functional Group Interconversions Leading to this compound

Functional group interconversions (FGIs) are crucial steps in the synthesis of this compound. ub.eduimperial.ac.ukvanderbilt.edu The key transformations are the reduction of the carboxylic acid/ester and the nitro group.

Reduction of the Carboxylic Acid/Ester: The conversion of (3-methyl-4-nitrophenyl)acetic acid or its ester to 2-(3-methyl-4-nitrophenyl)ethan-1-ol requires a powerful reducing agent.

| Precursor | Reagent | Product | Conditions |

| (3-methyl-4-nitrophenyl)acetic acid | Lithium Aluminum Hydride (LiAlH₄) | 2-(3-methyl-4-nitrophenyl)ethan-1-ol | Anhydrous ether or THF |

| Ethyl (3-methyl-4-nitrophenyl)acetate | Lithium Aluminum Hydride (LiAlH₄) | 2-(3-methyl-4-nitrophenyl)ethan-1-ol | Anhydrous ether or THF |

| (3-methyl-4-nitrophenyl)acetic acid | Borane (B79455) (BH₃·THF) | 2-(3-methyl-4-nitrophenyl)ethan-1-ol | THF, reflux |

Reduction of the Nitro Group: The final step, the reduction of the nitro group, is a critical FGI. The choice of reagent can be influenced by the presence of other functional groups and desired reaction conditions.

| Precursor | Reagent/Catalyst | Product | Conditions |

| 2-(3-methyl-4-nitrophenyl)ethan-1-ol | H₂, Palladium on Carbon (Pd/C) | This compound | Methanol (B129727) or Ethanol (B145695), RT, atmospheric pressure |

| 2-(3-methyl-4-nitrophenyl)ethan-1-ol | Tin(II) Chloride (SnCl₂·2H₂O) | This compound | Ethanol, reflux |

| 2-(3-methyl-4-nitrophenyl)ethan-1-ol | Iron (Fe) in Acetic Acid | This compound | Acetic acid/water, heat |

Novel and Advanced Synthetic Approaches for this compound

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally benign methods. This includes the use of catalytic systems.

Catalytic Methods in the Synthesis of this compound

Catalytic methods, particularly those involving transition metals, are highly valuable for the transformations required to synthesize this compound. The most relevant application is the reduction of the nitro group.

While heterogeneous catalysts like Pd/C are widely used, homogeneous catalysts offer advantages in terms of selectivity and milder reaction conditions. For the reduction of the nitro group in the precursor 2-(3-methyl-4-nitrophenyl)ethan-1-ol, various homogeneous ruthenium complexes have been shown to be effective for the hydrogenation of nitroarenes. google.com

For instance, catalysts like those derived from ruthenium and chiral phosphine (B1218219) ligands, although often used for asymmetric hydrogenations, can be adapted for the non-asymmetric reduction of nitro groups under transfer hydrogenation conditions or with molecular hydrogen. google.com

Table of Reaction Data: A potential, though not explicitly documented for this specific molecule, application of homogeneous catalysis could involve transfer hydrogenation.

| Precursor | Catalyst System | H-Donor | Product |

| 2-(3-methyl-4-nitrophenyl)ethan-1-ol | [Ru(p-cymene)Cl₂]₂ / TsDPEN | Formic acid/triethylamine (B128534) | This compound |

This table represents a plausible application of known homogeneous catalysis methods to the synthesis of the target compound. Specific experimental data for this exact transformation is not widely available in the literature.

Heterogeneous Catalysis Applications

Heterogeneous catalysis is a cornerstone in the synthesis of amino alcohols like this compound, primarily due to the ease of catalyst separation and recycling. The key transformation is the catalytic hydrogenation of the ketone precursor, 1-(4-amino-3-methylphenyl)ethanone.

Catalyst Systems and Supports: A variety of metal-based catalysts are employed for the hydrogenation of aromatic ketones. Commonly used metals include palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru), which are typically dispersed on solid supports to maximize surface area and catalytic activity. rsc.orgnumberanalytics.com

Palladium Catalysts: Supported palladium catalysts, such as 5% Pd on activated carbon (Pd/C) or alumina (B75360) (Pd/Al₂O₃), are effective for acetophenone (B1666503) hydrogenation. rsc.org The choice of support can influence the reaction rate, with the hydrogen-bond-donation (HBD) capability of the solvent affecting Pd/C performance and the hydrogen-bond-acceptance (HBA) capability impacting Pd/Al₂O₃. rsc.org

Ruthenium Catalysts: Bimetallic iron-ruthenium (Fe-Ru) nanoparticles have demonstrated high activity and selectivity for the hydrodeoxygenation of substituted acetophenones. rsc.org For the synthesis of the target alcohol, careful control of reaction conditions is necessary to favor hydrogenation of the ketone group over complete deoxygenation to form the corresponding ethyl aniline (B41778).

Nonprecious Metal Catalysts: In line with green chemistry, there is a growing interest in replacing precious metals with more abundant and less costly alternatives like nickel (Ni) or cobalt (Co). numberanalytics.comacs.org

The general reaction is as follows: 1-(4-amino-3-methylphenyl)ethanone + H₂ --(Heterogeneous Catalyst)--> this compound

This method is highly attractive for industrial applications as it often utilizes molecular hydrogen as a clean reductant, producing water as the only stoichiometric byproduct. nih.gov

Organocatalysis in this compound Synthesis

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of chiral alcohols, providing access to specific enantiomers of this compound. This is particularly important as the biological activity of chiral molecules is often enantiomer-dependent. The primary approach is the asymmetric reduction of the prochiral ketone, 1-(4-amino-3-methylphenyl)ethanone. rsc.orgthieme-connect.com

Types of Organocatalysts and Mechanisms: Several classes of organocatalysts have been successfully applied to the asymmetric reduction of ketones. rsc.org

Oxazaborolidines: Corey-Bakshi-Shibata (CBS) catalysts are well-known oxazaborolidine-based organocatalysts that, in conjunction with a stoichiometric borane source (e.g., catecholborane or borane-THF complex), can reduce ketones to alcohols with high enantioselectivity.

Chiral Phosphoric Acids: Brønsted acids like BINOL-derived phosphoric acids can catalyze the reduction of ketones, often using a Hantzsch ester as the hydride source.

Bifunctional Thiourea-Amine Catalysts: These catalysts activate both the ketone and the reducing agent. nih.govacs.org The thiourea (B124793) moiety activates the ketone's carbonyl group via hydrogen bonding, while the amine group complexes with the hydride donor (e.g., catecholborane), enhancing its nucleophilicity. nih.govacs.org This dual activation model leads to highly organized transition states, resulting in excellent enantioselectivity.

A representative reaction scheme is shown below: 1-(4-amino-3-methylphenyl)ethanone + Hydride Source --(Chiral Organocatalyst)--> (R)- or (S)-2-(4-Amino-3-methylphenyl)ethan-1-ol

The use of these small organic molecules as catalysts avoids the issues of metal toxicity and contamination in the final product, which is a significant advantage in pharmaceutical synthesis. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use sustainable materials. researchgate.net

Solvent-Free Synthesis

One approach to greener synthesis is to eliminate the use of organic solvents, which are often volatile, toxic, and contribute significantly to chemical waste. For the synthesis of amino alcohols, solvent-free methods have been developed. organic-chemistry.orgresearchgate.net

Epoxide Ring-Opening: While the primary route to the target compound is ketone reduction, an alternative synthesis of amino alcohols involves the ring-opening of epoxides with amines. This reaction can be efficiently catalyzed by silica (B1680970) gel under solvent-free conditions at room temperature. organic-chemistry.org

Catalytic Transfer Hydrogenation: Chemoselective transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) instead of H₂ gas, can sometimes be performed under neat or solvent-free conditions.

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comresearchgate.net The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. nih.gov

The primary route for synthesizing this compound is the hydrogenation of 1-(4-amino-3-methylphenyl)ethanone.

C₉H₁₁NO + H₂ → C₉H₁₃NO

This is an addition reaction, and as such, it has a theoretical atom economy of 100% . rsc.org All atoms of the ketone precursor and the hydrogen molecule are incorporated into the final alcohol product. This stands in stark contrast to other classical organic reactions like Wittig or Grignard reactions, which generate stoichiometric amounts of high-molecular-weight byproducts and thus have a much lower atom economy. primescholars.com

Table 1: Atom Economy Comparison of Synthetic Reactions

| Reaction Type | General Transformation | Inherent Atom Economy | Byproducts |

|---|---|---|---|

| Addition (e.g., Hydrogenation) | A + B → C | 100% | None |

| Substitution | A-B + C → A-C + B | <100% | Leaving group byproducts |

| Elimination | A-B → A + B | <100% | Leaving group byproducts |

This interactive table highlights that addition reactions, such as the hydrogenation used to produce this compound, are the most atom-economical. rsc.org

Sustainable Reagent Development

The development and use of sustainable reagents focus on replacing hazardous, non-renewable, or inefficient chemicals with safer and more environmentally benign alternatives. acsgcipr.org

Catalytic Hydrogenation: The use of catalytic H₂ is a prime example of a green reagent choice. It replaces older methods that used stoichiometric metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). numberanalytics.com These hydride reagents have lower atom economy, can be highly flammable, and produce waste that is difficult to handle. acsgcipr.org

Benign Hydride Sources: Research into safer, more stable, and environmentally friendly hydride reagents is ongoing. For instance, KB₃H₈ has been explored as an air- and moisture-stable, nontoxic reducing agent that can be used in water. rsc.org

Biocatalysis: Enzymes, such as ketone reductases and alcohol dehydrogenases, represent the pinnacle of sustainable catalysts. They operate under mild conditions (room temperature and neutral pH), often in water, and exhibit extremely high selectivity. acsgcipr.org The use of engineered amine dehydrogenases for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones is an emerging and highly sustainable approach.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

To ensure an efficient and cost-effective synthesis, reaction conditions must be carefully optimized to maximize product yield and, in the case of chiral synthesis, enantioselectivity. A precursor for the target compound is 1-(4-amino-3-methylphenyl)ethanone. google.com

Key parameters for optimization include:

Catalyst Selection and Loading: The choice of metal, support, and (for asymmetric synthesis) chiral ligand is critical. Catalyst loading is typically minimized to reduce cost without compromising reaction time or conversion. For instance, organocatalytic reductive amination of ketones has been achieved with catalyst loadings as low as 1 mol%. nih.gov

Solvent: The solvent can significantly influence reaction rates and selectivity. For heterogeneous hydrogenations of acetophenone, water has been shown to be a highly effective solvent for certain catalysts. rsc.org In other cases, polar aprotic solvents like THF or non-polar solvents like toluene may be optimal. nih.govacs.org

Temperature and Pressure: Hydrogenation reactions are often run at elevated pressures of H₂ to increase reaction rates. However, milder conditions are preferable from a safety and energy perspective. Temperatures can range from ambient to elevated (e.g., 55-75 °C), depending on the catalyst's activity. google.com

Reactant Ratios: The molar ratio of the substrate to the reducing agent and catalyst is optimized to ensure complete conversion while minimizing waste. For example, in a patented synthesis of related phenylethanolamines, the molar ratio of the ketone intermediate to the reducing agent was specified as 1:1 to 1:2.5. google.com

Base/Additive: In many ruthenium-catalyzed asymmetric hydrogenations, a base (e.g., KOH or triethylamine) is required as a co-catalyst to generate the active ruthenium hydride species. nih.govacs.org

Table 2: Example of Optimized Conditions for a Related Phenylethanolamine Synthesis Step

| Parameter | Condition | Rationale |

|---|---|---|

| Reactant | α-Bromoacetophenone intermediate | Precursor to the amine |

| Reagent | tert-Butylamine | Forms the aminoketone |

| Molar Ratio (Reagent:Reactant) | 1.5 - 2.5 : 1 | Ensures complete consumption of the bromo-intermediate |

| Solvent | Organic Solvent (e.g., THF) | Solubilizes reactants |

| Temperature | 0 - 60 °C | Balances reaction rate with control over side reactions |

| Reaction Time | 2 - 5 hours | Time required for completion |

This interactive table, based on data from a patent for similar structures, illustrates how reaction parameters are defined to maximize efficiency. google.com

The effect of substituents on the aromatic ring also plays a role. The presence of the electron-donating amino and methyl groups on the phenyl ring of the precursor can influence the electronic properties of the ketone and its interaction with the catalyst, requiring specific optimization compared to unsubstituted acetophenone. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Environmental Impact

The production of this compound is predominantly achieved through the chemical reduction of a nitroaromatic precursor. The efficiency and environmental footprint of the synthesis are largely dictated by the methodology employed for this nitro group reduction. Key metrics for comparison include chemical yield, reaction rate, catalyst reusability, and the nature of the reagents and waste streams.

Several catalytic systems have been developed for the reduction of nitroarenes, each presenting a unique profile of advantages and disadvantages. These range from traditional methods using noble metal catalysts or stoichiometric metal reductants to more modern, "green" approaches focusing on earth-abundant catalysts and environmentally benign conditions.

Catalytic Hydrogenation with Noble Metals:

A widely used and highly efficient method for nitro group reduction is catalytic hydrogenation using noble metal catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂). researchgate.netrsc.org This method typically employs molecular hydrogen (H₂) as the reductant and can achieve high yields, often exceeding 95%. mdpi.com The reactions are generally clean, with water being the primary byproduct. However, several factors impact its environmental and economic feasibility. Noble metal catalysts are expensive and susceptible to poisoning by impurities like sulfur compounds. organic-chemistry.org While the catalyst can often be recovered and reused, losses during handling can contribute to operational costs and environmental contamination. Furthermore, the use of high-pressure hydrogen gas poses significant safety risks, requiring specialized equipment for industrial-scale production. researchgate.net

Transfer Hydrogenation:

Base Metal Reduction (Béchamp Reduction and Analogues):

Historically, the reduction of nitroarenes was dominated by the Béchamp process, which uses iron filings in an acidic medium. researchgate.net This method is cost-effective due to the low price of iron and can be effective for a wide range of substrates. Modern variations utilize carbonyl iron powder (CIP) in water, offering an environmentally responsible pathway. researchgate.net These methods avoid precious metals and flammable hydrogen gas. The primary drawback is the generation of large quantities of iron oxide sludge as a byproduct, which presents a significant waste disposal challenge. researchgate.net While yields can be high, the work-up procedure to remove the iron waste can be cumbersome and resource-intensive.

Modern "Green" Catalytic Systems:

Recent research has focused on developing more sustainable catalytic systems that utilize earth-abundant, non-toxic metals like cobalt, nickel, or copper. researchgate.net These catalysts aim to combine the high efficiency of noble metals with the low cost of base metals. For example, cobalt-based catalysts derived from metal-organic frameworks (MOFs) have shown high activity, achieving yields greater than 99.5% under mild conditions. researchgate.net Similarly, magnetically separable nanoparticles like copper ferrite (B1171679) (CuFe₂O₄) have been used as catalysts with sodium borohydride as a reductant, allowing for easy recovery and reuse of the catalyst and the use of water as a solvent. These emerging methods represent a significant step towards a more sustainable synthesis, though challenges in catalyst stability, reusability over many cycles, and scalability remain areas of active research. researchgate.net

The following interactive table provides a comparative overview of these synthetic methodologies for the key nitro reduction step in the synthesis of this compound, based on data from analogous nitroarene reductions.

Interactive Data Table: Comparison of Synthetic Methods for Nitroarene Reduction

| Method | Catalyst/Reagent | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |

| Catalytic Hydrogenation | Pd/C, PtO₂ / H₂ Gas | >95 | High Pressure (e.g., 50 psi), Moderate Temp (e.g., 80-100°C) researchgate.net | High yield, Clean (water byproduct) | Expensive catalyst, H₂ gas safety hazard, Catalyst poisoning researchgate.netorganic-chemistry.org |

| Transfer Hydrogenation | Pd/C / Ammonium Formate | ~96 | Atmospheric Pressure, Room Temp to Reflux organic-chemistry.org | No H₂ gas, Milder conditions, Can be solvent-free (mechanochemistry) organic-chemistry.org | Cost of H-donor, Byproduct formation (e.g., CO₂) organic-chemistry.org |

| Base Metal Reduction | Fe / HCl (Béchamp) or Carbonyl Iron Powder / Water | >90 | Moderate Temp (e.g., Reflux) | Low-cost reductant, No precious metals researchgate.netresearchgate.net | Large volume of solid waste (iron sludge), Cumbersome work-up researchgate.net |

| "Green" Catalysis | Co-based, NiFe₂O₄@Cu / NaBH₄ or H₂ | >99 | Mild Conditions (e.g., Room Temp), Aqueous Solvents researchgate.net | Earth-abundant catalyst, High selectivity, Catalyst reusability | Catalyst stability and long-term performance may vary, Newer technology researchgate.net |

Chemical Transformations and Reactivity of 2 4 Amino 3 Methylphenyl Ethan 1 Ol

Reactivity of the Amino Group in 2-(4-Amino-3-methylphenyl)ethan-1-ol

The amino group attached to the aromatic ring is a primary site for various electrophilic substitution and condensation reactions. Its nucleophilicity is influenced by the electron-donating effects of the methyl and hydroxyethyl (B10761427) substituents on the phenyl ring.

Acylation and Alkylation Reactions

The amino group of this compound readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. Selective N-acylation in the presence of the hydroxyl group can be achieved under controlled conditions. For instance, the reaction with an organic acid in the presence of a suitable coupling agent can favor the formation of an N-acyl derivative. google.comgoogleapis.com

Similarly, N-alkylation of the amino group is a common transformation. Selective mono-N-alkylation of aminophenols can be achieved through a one-pot reaction involving condensation with an aldehyde followed by reduction with a mild reducing agent like sodium borohydride (B1222165). umich.eduresearchgate.net This method can be applied to this compound to introduce various alkyl groups to the nitrogen atom. Another approach for selective mono-N-alkylation of amino alcohols involves the formation of a stable chelate with 9-borabicyclononane (9-BBN), which protects and activates the amino group for reaction with an alkyl halide. organic-chemistry.org

Table 1: Representative Acylation and Alkylation Reactions of Amino Alcohols

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| N-Acylation | Organic acid, Alkyl sulfonyl chloride, Organic base | N-Acyl amino alcohol | google.com |

| N-Alkylation | Aldehyde, Sodium borohydride | N-Alkylaminophenol | umich.eduresearchgate.net |

| N-Alkylation | 9-BBN, Alkyl halide | Mono-N-alkylated 3-amino alcohol | organic-chemistry.org |

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt through treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid at low temperatures. This diazotization reaction is a cornerstone of azo dye synthesis. The resulting diazonium salt is an electrophile that can react with electron-rich aromatic compounds, such as phenols and anilines, in azo coupling reactions to form highly colored azo compounds.

Amidation and Sulfonamidation

Beyond simple acylation, the amino group can participate in amidation reactions with carboxylic acids or their derivatives under various conditions to form amide bonds.

Furthermore, the amino group can react with sulfonyl chlorides in the presence of a base to form sulfonamides. This reaction is a standard method for the synthesis of this important class of compounds, which have a wide range of applications. The general synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride. ijarsct.co.in A newer method for the preparation of sulfonamides involves the aminolysis of p-nitrophenylsulfonates, which has been shown to be effective with a variety of amines. nih.gov Another approach is the direct synthesis from organometallic reagents and a novel sulfinylamine reagent, t-BuONSO. nih.gov

Reactivity of the Hydroxyl Group in this compound

The primary benzylic hydroxyl group in this compound is susceptible to a variety of reactions, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically in the presence of an acid catalyst. The Fischer esterification, which involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com Given the presence of the basic amino group, which would be protonated under acidic conditions, chemoselective O-acylation could potentially be achieved.

Etherification of the hydroxyl group can be accomplished by reaction with alkyl halides or other alkylating agents under basic conditions (Williamson ether synthesis). However, the presence of the nucleophilic amino group could lead to competitive N-alkylation. Selective O-alkylation of aminophenols has been achieved by first protecting the amino group, for example, by condensation with benzaldehyde, followed by alkylation of the hydroxyl group and subsequent deprotection. umich.eduresearchgate.net

Oxidation and Reduction Pathways

The primary benzylic alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. "Weak" oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation will typically yield the corresponding aldehyde, 2-(4-amino-3-methylphenyl)acetaldehyde. masterorganicchemistry.com A facile method for the selective oxidation of primary benzylic alcohols to aldehydes has been reported using NaNO3/P2O5 under ball-milling conditions, as demonstrated with the structurally similar 2-(4-methylphenyl)ethanol. nih.gov

"Strong" oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent), will oxidize the primary alcohol directly to the carboxylic acid, 2-(4-amino-3-methylphenyl)acetic acid. masterorganicchemistry.comchemistryviews.org

The benzylic hydroxyl group can also be reduced to a methylene (B1212753) group, converting the ethanol (B145695) moiety to an ethyl group. This reduction can be achieved using methods like catalytic hydrogenation or, more specifically for benzylic alcohols, using hydriodic acid in a biphasic reaction medium. nih.govbeilstein-journals.orgnih.govresearchgate.net This reaction would yield 4-amino-3-methyl-1-ethylbenzene.

Table 2: Oxidation and Reduction of Benzylic Alcohols

| Reaction Type | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | Aldehyde | masterorganicchemistry.com |

| Oxidation to Aldehyde | NaNO3/P2O5, ball-milling | Aldehyde | nih.gov |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO4) | Carboxylic acid | masterorganicchemistry.comchemistryviews.org |

| Reduction of Hydroxyl Group | Hydriodic acid, red phosphorous | Alkane | nih.govbeilstein-journals.orgnih.govresearchgate.net |

Protecting Group Strategies for the Hydroxyl Functionality

In the course of multi-step syntheses, the selective protection of the hydroxyl group in this compound is often a necessary strategy to prevent its unwanted participation in reactions targeting other parts of the molecule. The choice of a suitable protecting group is dictated by its stability under various reaction conditions and the ease of its subsequent removal.

Commonly employed protecting groups for primary alcohols such as the one in this compound include silyl ethers, ethers, and esters. Silyl ethers, for instance, are readily formed by reacting the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a mild base like imidazole. The resulting TBDMS ether is robust under a wide range of non-acidic conditions. Deprotection is typically achieved with a fluoride source, such as tetra-n-butylammonium fluoride (TBAF). masterorganicchemistry.comlibretexts.org

Alternatively, the hydroxyl group can be converted to an ether, such as a benzyl (B1604629) ether (Bn), by treatment with benzyl bromide and a strong base. Benzyl ethers are known for their general stability towards many reagents. Their removal is conveniently accomplished by catalytic hydrogenolysis. Ester protecting groups, formed by reaction with an acylating agent like acetyl chloride or acetic anhydride (B1165640), offer another viable option. These are typically cleaved by acid- or base-catalyzed hydrolysis. wikipedia.org

| Protecting Group | Protection Reagents | Deprotection Conditions | Key Characteristics |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | TBAF, THF or HF, Acetonitrile | Stable to many reagents, cleaved by fluoride ions. |

| Benzyl (Bn) | Benzyl bromide, NaH, THF | H₂, Pd/C | Stable to a wide pH range, removed by hydrogenation. |

| Acetyl (Ac) | Acetic anhydride, Pyridine | K₂CO₃, Methanol (B129727) or aq. HCl | Easy to introduce, removed by hydrolysis. |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of this compound

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino and methyl groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to the amino group. byjus.com

Halogenation Studies

The halogenation of anilines is a rapid reaction that often does not require a catalyst. wikipedia.org For this compound, treatment with bromine in a polar solvent would be expected to result in polysubstitution, yielding 2,6-dibromo-4-amino-3-methylphenylethan-1-ol. To achieve monosubstitution, the high reactivity of the ring must be attenuated. This is commonly accomplished by protecting the amino group as an acetanilide. The acetyl group moderates the activating effect and sterically hinders the ortho positions, favoring para-substitution. Subsequent hydrolysis of the amide regenerates the amino group. youtube.com

Nitration and Sulfonation Investigations

Direct nitration of this compound with a mixture of nitric and sulfuric acid is problematic. The strongly acidic conditions lead to the protonation of the amino group, forming the anilinium ion. byjus.commasterorganicchemistry.com This -NH3+ group is a strong deactivating, meta-directing group, which would lead to undesired products. To circumvent this, the amino group is typically protected by acetylation prior to nitration. The resulting acetanilide is still an ortho, para-director, but its activating influence is moderated, allowing for a more controlled reaction. Nitration of the protected compound would be expected to yield the 2-nitro derivative, directed by the acetamido group.

Sulfonation of anilines with fuming sulfuric acid also leads to the formation of the anilinium ion, directing the incoming electrophile to the meta position. byjus.comwikipedia.org However, at high temperatures, the reaction can be reversible, and the thermodynamically more stable para-isomer, sulfanilic acid, is often formed. wikipedia.org For this compound, after protection of the amino group, sulfonation would be expected to occur at the position para to the directing acetamido group.

Mechanistic Studies of Key Reactions Involving this compound

Reaction Pathway Elucidation

The mechanism of electrophilic aromatic substitution on the phenyl ring of this compound follows the general, well-established two-step pathway for this class of reactions. wikipedia.orgmasterorganicchemistry.com In the initial, rate-determining step, the π-electron system of the aromatic ring attacks the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com The stability of this intermediate is enhanced by the electron-donating amino and methyl groups, which can delocalize the positive charge through resonance and inductive effects, respectively. The second step involves the rapid removal of a proton from the sp3-hybridized carbon of the arenium ion by a weak base, which restores the aromaticity of the ring and yields the substituted product. masterorganicchemistry.com The directing effects of the amino and methyl groups are a direct consequence of the greater stabilization of the arenium ion when the electrophile attacks the ortho and para positions.

Transition State Analysis

A thorough search of scientific literature and chemical databases did not yield specific studies focused on the transition state analysis of reactions involving this compound. While the reactivity of related aromatic amines and ethanol derivatives has been investigated in a broader context, detailed computational or experimental data on the transition states for this particular molecule are not publicly available at this time.

Transition state analysis is a critical aspect of understanding reaction mechanisms, providing insight into the energy barriers and the geometry of the highest-energy point along a reaction coordinate. Such analyses often involve sophisticated computational chemistry methods, such as Density Functional Theory (DFT) or ab initio calculations, to model the bond-breaking and bond-forming processes. Experimental techniques, including kinetic isotope effect studies, can also provide valuable information about the structure of the transition state.

The absence of specific research on the transition state analysis of this compound suggests a potential area for future investigation. Such studies could elucidate the mechanisms of its synthesis, degradation, or its participation in various chemical transformations, which would be of interest in fields such as medicinal chemistry, materials science, and synthetic organic chemistry.

Given the lack of available data, no interactive data tables or detailed research findings on the transition state analysis of this compound can be presented.

Advanced Spectroscopic and Structural Analysis Methodologies for 2 4 Amino 3 Methylphenyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Interpretation Techniques

One-dimensional NMR, encompassing ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental insights into the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(4-Amino-3-methylphenyl)ethan-1-ol is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic region will show signals for the three protons on the substituted benzene (B151609) ring. Due to the substitution pattern (amino at C4, methyl at C3, and ethan-1-ol at C1), these protons are expected to have characteristic chemical shifts and coupling patterns. The ethyl chain will produce two multiplets corresponding to the methylene (B1212753) (-CH₂-) groups. The protons of the amino (-NH₂) and hydroxyl (-OH) groups will appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. For this compound, nine distinct carbon signals are anticipated. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino and methyl groups and the electron-withdrawing nature of the ethan-1-ol substituent. The methyl carbon will appear at a high field, while the carbons of the ethyl chain will have characteristic shifts.

Predicted ¹H and ¹³C NMR Data:

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| 1 | - | 135.0 | - |

| 2 | 6.95 | 129.5 | d |

| 3 | - | 122.0 | - |

| 4 | - | 145.0 | - |

| 5 | 6.65 | 115.0 | dd |

| 6 | 6.80 | 118.0 | d |

| 7 (CH₂) | 2.70 | 39.0 | t |

| 8 (CH₂) | 3.75 | 63.0 | t |

| 9 (CH₃) | 2.20 | 17.5 | s |

| NH₂ | 3.50 (broad) | - | s |

| OH | 1.80 (broad) | - | s |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. d = doublet, t = triplet, s = singlet, dd = doublet of doublets.

2D NMR Methodologies (COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the aromatic protons on adjacent carbons (H-5 with H-6) and between the protons of the ethyl chain (H-7 with H-8). youtube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). youtube.com It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal at ~2.70 ppm would correlate with the carbon signal at ~39.0 ppm, confirming the C-7/H-7 assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds, which helps to piece together the entire molecular skeleton. youtube.com Key HMBC correlations would be expected from the methyl protons (H-9) to the aromatic carbons C-2, C-3, and C-4, and from the methylene protons H-7 to the aromatic carbon C-1.

Advanced NMR Techniques (NOESY, EXSY) for Conformation and Dynamics

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For example, NOE correlations might be observed between the methyl protons (H-9) and the adjacent aromatic proton (H-2), as well as between the protons of the ethyl chain (H-7) and the aromatic proton at C-6.

EXSY (Exchange Spectroscopy): This technique is used to study dynamic processes, such as the chemical exchange of labile protons like those in the -OH and -NH₂ groups. harvard.edu It can also be used to investigate conformational exchange, such as restricted rotation around single bonds.

Mass Spectrometry (MS) Methodologies for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₉H₁₃NO), the exact mass of the protonated molecule, [M+H]⁺, can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Predicted HRMS Data:

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₁₄NO⁺ | 152.1070 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govunito.it The analysis of the resulting fragment ions (product ions) provides valuable information about the molecule's structure.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely involve the loss of small, stable neutral molecules such as water (H₂O) from the alcohol group and ammonia (B1221849) (NH₃) from the amino group. Cleavage of the C-C bond between the two methylene groups of the ethyl chain is also a probable fragmentation route.

Predicted MS/MS Fragmentation Data for [M+H]⁺ (m/z 152.1):

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 134.1 | H₂O | [M+H-H₂O]⁺ |

| 135.1 | NH₃ | [M+H-NH₃]⁺ |

| 121.1 | CH₂OH | [M+H-CH₂OH]⁺ |

The analysis of these fragmentation patterns allows for the confirmation of the presence of the hydroxyl and amino functionalities, as well as the connectivity of the ethyl side chain to the aromatic ring. nih.gov

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. By analyzing the absorption or scattering of light, specific functional groups within a molecule can be identified.

Vibrational Mode Assignment

For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to its constituent functional groups: the aromatic ring, the primary amine (-NH₂), the hydroxyl group (-OH), and the alkyl portions.

Expected Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300-3500 (two bands) | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 | 3000-3100 (strong) |

| C-H (Alkyl) | Stretching | 2850-3000 | 2850-3000 |

| C=C (Aromatic) | Ring Stretching | 1500-1600 | 1500-1600 (strong) |

| C-O (Alcohol) | Stretching | 1050-1260 | Weak |

| C-N (Amine) | Stretching | 1020-1250 | Weak |

| N-H (Amine) | Bending (Scissoring) | 1590-1650 |

This table is predictive and not based on experimental data for the specific compound.

Hydrogen Bonding Network Characterization

The presence of both a hydroxyl (-OH) and a primary amine (-NH₂) group suggests that this compound would exhibit significant intermolecular hydrogen bonding in the condensed phase. This would be evident in the IR spectrum by a broad O-H stretching band. The position and shape of both the O-H and N-H stretching bands would be sensitive to the extent and nature of the hydrogen bonding network. Temperature-dependent or concentration-dependent IR studies could be used to further probe these interactions.

UV-Visible (UV-Vis) Spectroscopy Methodologies for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light would be dominated by transitions involving the π-electrons of the substituted benzene ring.

The primary amine and methyl groups on the aromatic ring act as auxochromes, which would be expected to cause a bathochromic (red) shift of the benzene π → π* transitions. The expected absorption maxima would likely fall in the 200-400 nm range. The solvent used for analysis can also influence the position of these absorption bands due to solvatochromic effects.

Predicted UV-Vis Absorption for this compound in a Non-polar Solvent:

| Transition | Predicted λmax (nm) |

| π → π | ~240-250 |

| π → π | ~280-290 |

This table is an estimation based on similar structures and is not derived from experimental data.

X-Ray Crystallography Methodologies for Solid-State Structure Determination (if applicable)

Should suitable single crystals of this compound be grown, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Growth Techniques

Growing single crystals of sufficient quality for X-ray diffraction is often a trial-and-error process. For a small organic molecule like this compound, several techniques could be employed:

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol (B145695), methanol (B129727), or a mixture with water) is allowed to evaporate slowly at a constant temperature. science-softcon.de

Slow Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled, allowing crystals to form as the solubility decreases. rsc.org

Vapor Diffusion: A solution of the compound is placed in a small open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). Slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

Data Collection and Refinement Procedures

Once a suitable crystal is obtained, it would be mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are then diffracted by the crystal, and the diffraction pattern is recorded on a detector. scielo.org.zaresearchgate.net

The data collection process involves rotating the crystal and collecting numerous diffraction images. researchgate.netresearchgate.net These images are then processed to determine the unit cell dimensions and the intensities of the reflections. This information is used to solve the crystal structure, typically using direct methods or Patterson functions, to obtain an initial model of the atomic positions. biosynth.com This model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data. biosynth.com The final refined structure would reveal precise details of the molecular geometry and the packing of molecules within the crystal lattice, including the hydrogen bonding network.

Chiroptical Spectroscopy (e.g., ECD, VCD) Methodologies for Stereochemical Assignment (if chiral derivatives exist)

The compound this compound is not chiral. However, if a chiral center were introduced into its derivatives, for instance through substitution at the benzylic carbon, chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be indispensable for the unambiguous determination of their absolute configuration.

The stereochemical assignment would typically involve a synergistic approach, combining experimental measurements with quantum chemical calculations. The general workflow would be as follows:

Synthesis and Separation of Enantiomers: The first step would be the synthesis of a chiral derivative of this compound. This could be followed by chiral resolution techniques, such as chiral chromatography, to separate the individual enantiomers.

Experimental ECD and VCD Spectroscopy: The separated enantiomers would then be subjected to ECD and VCD spectroscopy. ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, providing information about the electronic transitions within the molecule. VCD spectroscopy, on the other hand, measures the differential absorption of left and right circularly polarized infrared light, yielding information about the vibrational modes of the molecule. The resulting spectra for the two enantiomers would be mirror images of each other.

Computational Modeling: Concurrently, computational modeling would be employed to predict the ECD and VCD spectra for one of the enantiomers (e.g., the R-enantiomer). This involves:

A thorough conformational search to identify all low-energy conformers of the molecule.

Geometry optimization and frequency calculations for each conformer using Density Functional Theory (DFT).

Calculation of the ECD and VCD spectra for each conformer.

Boltzmann averaging of the individual conformer spectra to obtain the final theoretical spectrum.

Comparison and Stereochemical Assignment: The experimentally obtained ECD and VCD spectra would then be compared with the computationally predicted spectra. A good agreement between the experimental spectrum of one enantiomer and the calculated spectrum for a specific absolute configuration (R or S) would allow for the unambiguous assignment of the absolute stereochemistry of that enantiomer.

To illustrate the expected data from such an analysis, the following hypothetical tables are presented.

Hypothetical ECD Data for a Chiral Derivative of this compound

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε (M⁻¹cm⁻¹) for R-enantiomer |

| 280 | +5.2 | +5.8 |

| 250 | -3.1 | -3.5 |

| 220 | +8.7 | +9.1 |

Hypothetical VCD Data for a Chiral Derivative of this compound

| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) for R-enantiomer | Vibrational Mode Assignment |

| 3350 | +1.5 | +1.8 | N-H stretch |

| 2960 | -2.3 | -2.7 | C-H stretch |

| 1620 | +4.8 | +5.2 | Aromatic C=C stretch |

| 1050 | -1.9 | -2.1 | C-O stretch |

These tables exemplify the type of data that would be generated and compared to determine the absolute configuration of chiral derivatives of this compound. The close correlation between the signs and magnitudes of the experimental and calculated Cotton effects (in ECD) and VCD bands would provide a high degree of confidence in the stereochemical assignment.

Derivatization and Analog Synthesis Based on the 2 4 Amino 3 Methylphenyl Ethan 1 Ol Scaffold

Design Principles for Novel Derivatives of 2-(4-Amino-3-methylphenyl)ethan-1-ol

The design of new molecules based on the this compound core is guided by established principles of medicinal and synthetic chemistry. The primary objectives are to modulate biological activity, enhance selectivity for a specific target, or improve pharmacokinetic properties. The two primary functional groups, the aniline-like amino group and the benzylic alcohol, are the main handles for derivatization.

Key design strategies include:

Modification of the Amino Group: The nucleophilic primary amine can be readily acylated, alkylated, or used as a building block for heterocyclic ring systems. These modifications can alter the basicity of the nitrogen, introduce new hydrogen bond donors or acceptors, and add steric bulk, which can significantly influence receptor binding or enzyme inhibition.

Modification of the Hydroxyl Group: The primary alcohol can be converted into esters or ethers. This strategy is often used to mask the polar hydroxyl group, thereby increasing lipophilicity and potentially improving membrane permeability. Esterification can also be employed to create prodrugs, which are metabolized in vivo to release the active parent alcohol.

Scaffold Hopping and Isosteric Replacement: While maintaining the core phenyl-ethan-ol structure, isosteric replacements can be considered. For example, the methyl group on the phenyl ring could be replaced with other small substituents like a halogen or a methoxy (B1213986) group to probe electronic and steric effects.

Conformational Restriction: Introducing cyclic structures by involving both the amino and hydroxyl groups can restrict the molecule's conformational flexibility. This can lead to a more defined three-dimensional shape, which may enhance binding affinity and selectivity for a biological target.

The selection of specific derivatives for synthesis is often guided by computational modeling and docking studies, which can predict the binding interactions of designed analogs with a target protein.

Synthesis of Amine Derivatives

The primary aromatic amine of this compound is a versatile functional group for a wide range of chemical transformations.

Amide Synthesis: Amide bond formation is a fundamental transformation in organic synthesis. nih.gov The amino group of this compound can be acylated using various reagents and conditions to yield the corresponding amides. A common method involves the reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl or carboxylic acid byproduct.

Alternatively, direct coupling with a carboxylic acid can be achieved using a wide variety of modern coupling reagents. organic-chemistry.org These reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., HATU, PyBOP), activate the carboxylic acid to facilitate nucleophilic attack by the amine. organic-chemistry.org Atom-economic methods, such as the direct condensation of carboxylic acids and amines at high temperatures or using specific catalysts, are also being developed to minimize waste. nih.govnih.gov

Table 1: Examples of Amide Synthesis from this compound

| Acylating Agent | Coupling Reagent/Base | Product |

| Acetyl Chloride | Triethylamine | N-(4-(2-hydroxyethyl)-2-methylphenyl)acetamide |

| Benzoyl Chloride | Pyridine | N-(4-(2-hydroxyethyl)-2-methylphenyl)benzamide |

| Propionic Acid | EDC/HOBt | N-(4-(2-hydroxyethyl)-2-methylphenyl)propanamide |

Urea Synthesis: Substituted ureas can be synthesized from the parent amine through reaction with isocyanates. This reaction is typically rapid and high-yielding, proceeding by the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate.

Another approach involves the use of phosgene (B1210022) or a phosgene equivalent like triphosgene. mdpi.com The amine reacts to form an intermediate isocyanate or carbamoyl (B1232498) chloride, which then reacts with a second amine to form an unsymmetrical urea. mdpi.com Symmetrical ureas can be formed if the intermediate reacts with another molecule of the starting amine.

Table 2: Examples of Urea Synthesis from this compound

| Reagent | Conditions | Product |

| Phenyl Isocyanate | THF, Room Temp. | 1-(4-(2-hydroxyethyl)-2-methylphenyl)-3-phenylurea |

| 1. Triphosgene, Et3N | 1. THF, 0 °C | 1,3-bis(4-(2-hydroxyethyl)-2-methylphenyl)urea |

| 2. Self-condensation | 2. Room Temp. |

Heterocyclic Compounds Derived from the Amino Group

The aromatic amine functionality is a cornerstone for the synthesis of various nitrogen-containing heterocycles. For instance, condensation reactions with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of five- or six-membered rings, respectively.

One potential pathway is the synthesis of 2-amino-substituted 1,3,4-oxadiazoles or 1,3,4-thiadiazoles. This can be achieved through a multi-step process starting with the conversion of the primary amine to a semicarbazide (B1199961) or thiosemicarbazide, followed by condensation with an aldehyde and subsequent oxidative cyclization, often mediated by iodine. researchgate.net

Another example is the Pictet-Spengler reaction, where the ethanamine moiety, after appropriate modification, could react with an aldehyde or ketone to form a tetrahydroisoquinoline ring system, although this is more applicable to phenylethylamines. A more direct application for the aniline (B41778) moiety is the Skraup synthesis of quinolines, involving reaction with glycerol, an oxidizing agent, and sulfuric acid.

Synthesis of Alcohol Derivatives

The primary hydroxyl group in this compound provides another site for derivatization, allowing for modulation of polarity and pharmacokinetic properties.

Ester Synthesis: Esterification of the primary alcohol can be readily accomplished through several standard methods. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic approach. sphinxsai.com However, due to the presence of the basic amino group, this method would require its prior protection.

A more common and milder method is the reaction of the alcohol with an acyl chloride or anhydride in the presence of a base like triethylamine or pyridine. This avoids strongly acidic conditions that could affect the amine. The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) or THF at room temperature or with gentle heating.

Table 3: Examples of Ester Synthesis from this compound (assuming prior amine protection)

| Acylating Agent | Base/Catalyst | Product |

| Acetic Anhydride | Pyridine | 2-(4-amino-3-methylphenyl)ethyl acetate |

| Propionyl Chloride | Triethylamine | 2-(4-amino-3-methylphenyl)ethyl propanoate |

| Benzoic Acid | H2SO4 (cat.) | 2-(4-amino-3-methylphenyl)ethyl benzoate |

Ether Synthesis: The Williamson ether synthesis is the most fundamental method for preparing ethers from the alcohol functionality. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The resulting nucleophilic alkoxide is then treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the ether. Careful selection of the base is necessary to avoid side reactions involving the amino group, which might also require protection.

The bifunctional nature of this compound, with its amino and hydroxyl groups in a 1,4-relationship on the substituted phenyl ring system, allows for intramolecular cyclization reactions to form heterocyclic structures.

For example, treatment with phosgene or a similar reagent could potentially lead to the formation of a cyclic carbamate. The reaction would likely proceed by initial reaction at the more nucleophilic amino group, followed by an intramolecular attack by the hydroxyl group to close the ring, forming a benzoxazine (B1645224) derivative. Such reactions often require specific conditions and may be in competition with intermolecular polymerization.

Modification of the Aromatic Ring

The aromatic core of this compound, a substituted aminophenylethanol, presents a versatile platform for synthetic chemistry. Modifications to this ring can profoundly influence the molecule's steric and electronic properties.

Introduction of Additional Substituents

The introduction of further substituents onto the phenyl ring of this compound is a key strategy for fine-tuning its molecular properties. The existing amino and methyl groups direct incoming electrophiles to specific positions. For instance, electrophilic aromatic substitution reactions, such as halogenation, nitration, or acylation, would likely occur at the positions ortho and para to the strongly activating amino group and ortho to the methyl group.

Research into related aminophenylethanol structures has demonstrated various synthetic transformations. For example, bromination can introduce a bromine atom, which can then serve as a handle for further cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings to introduce new aryl or alkyl groups.

Table 1: Potential Aromatic Ring Substitutions and Their Effects

| Reaction Type | Reagents | Potential Substituent | Expected Position(s) |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | -Br | Ortho to -NH2 |

| Nitration | HNO3/H2SO4 | -NO2 | Ortho to -NH2 |

Ring Expansion or Contraction Strategies

While less common for simple phenyl rings, theoretical strategies for ring expansion or contraction could be applied to the this compound scaffold to create novel carbocyclic or heterocyclic systems. For instance, a Buchner ring expansion could theoretically transform the benzene (B151609) ring into a cycloheptatriene (B165957) derivative. However, the specific application of these methods to this compound is not widely documented in publicly available research, indicating a potential area for novel synthetic exploration.

Development of Conjugates and Polymeric Materials incorporating this compound Moieties

The primary amine and hydroxyl groups on this compound are ideal anchor points for creating larger molecular constructs such as conjugates and polymers.

The primary amine can be acylated to form amide bonds, linking the molecule to other small molecules, peptides, or fluorescent tags. This approach is fundamental in the development of targeted probes and other chemical biology tools.

Furthermore, the hydroxyl group can be esterified or etherified. For polymerization, the bifunctional nature of the molecule allows it to act as a monomer. For instance, it could be incorporated into polyamides or polyesters through condensation polymerization with appropriate diacid or diacyl chloride co-monomers. The resulting polymers would possess pendant methyl and amino-substituted phenyl groups, which could influence the material's properties, such as solubility, thermal stability, and interaction with other substances.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives (excluding clinical applications)

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological or chemical activity. For derivatives of this compound, SAR studies would focus on how modifications to the scaffold impact its function in non-clinical contexts, such as its efficacy as a catalyst, ligand, or synthetic intermediate.

Key areas of investigation in SAR studies for these derivatives would include:

The role of the hydroxyl group: Esterification or oxidation of the hydroxyl group to a ketone would significantly alter the molecule's hydrogen bonding capacity and stereochemistry.

The influence of the amino group: Acylation, alkylation, or diazotization of the primary amine would change its basicity and nucleophilicity, impacting its interaction with biological targets or its reactivity in further chemical transformations.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Bromosuccinimide |

| Nitric acid |

| Sulfuric acid |

Computational Chemistry and Theoretical Studies of 2 4 Amino 3 Methylphenyl Ethan 1 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Such studies on 2-(4-Amino-3-methylphenyl)ethan-1-ol would provide valuable information on its highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the distribution of electron density across the molecule. This information is crucial for predicting sites of electrophilic and nucleophilic attack. While DFT studies have been performed on similar aromatic amines and alcohols, specific data, including orbital energies and charge distribution maps for this compound, are not available in published research. For related compounds, such as N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine properties like the HOMO-LUMO energy gap. nih.gov

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a highly accurate description of a molecule's ground state properties. For this compound, these calculations would yield precise values for its total energy, geometry, and dipole moment. Currently, there is no specific published data from ab initio calculations for this compound.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation.

Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to explore the conformational space of a molecule and understand its dynamic behavior over time. These simulations for this compound would reveal the accessible conformations and the energy barriers between them. Such studies are essential for understanding how the molecule might interact with biological targets. However, no specific MD simulation data for this compound has been reported.

By mapping the potential energy surface, computational methods can identify the most stable, low-energy conformations of a molecule. For this compound, this would involve analyzing the rotational barriers around the C-C and C-O single bonds of the ethanol (B145695) side chain and the orientation of the amino and methyl groups on the phenyl ring. While conformational analyses have been conducted for other flexible molecules, specific data on the stable conformers of this compound is not documented in the literature. mdpi.com

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are also employed to predict various spectroscopic properties, which can aid in the identification and characterization of a compound. For this compound, computational predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra would be highly valuable. For instance, methods like Gauge-Including Atomic Orbital (GIAO) are used for NMR chemical shift predictions, and Time-Dependent Density Functional Theory (TD-DFT) is used for simulating UV-Vis spectra. researchgate.net Although these techniques are standard, their application to this compound has not been specifically reported, and therefore, no comparative data tables can be generated at this time.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict ¹H and ¹³C NMR spectra with a high degree of accuracy. For this compound, calculations would typically be performed using DFT, often with the B3LYP functional and a basis set such as 6-311+G(d,p), after geometry optimization of the molecule.

The predicted chemical shifts (δ) are influenced by the electronic environment of each nucleus. The electron-donating effects of the amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing, yet sterically influential, hydroxyethyl (B10761427) (-CH₂CH₂OH) group, all impact the shielding of the aromatic protons and carbons.

Predicted ¹H NMR Chemical Shifts: The aromatic region would show an ABC system. The proton ortho to the amino group and meta to the methyl group is expected to be the most shielded. The proton between the methyl and hydroxyethyl groups would be influenced by both. The protons of the ethyl chain and the methyl group would appear in the aliphatic region.

Predicted ¹³C NMR Chemical Shifts: The chemical shifts of the aromatic carbons are sensitive to the substituent effects. The carbon bearing the amino group would be significantly shielded, while the carbon attached to the hydroxyethyl group would be deshielded.

Below is a table of predicted chemical shifts and coupling constants, based on known substituent effects and data from similar structures like 1-(4-amino-3-methylphenyl)ethanone (B1610539). nih.govnih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted J-coupling (Hz) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H (ortho to -NH₂) | 6.6 - 6.8 | J(H,H) ≈ 8.0 (ortho), 2.0 (meta) | - |

| Aromatic-H (ortho to -CH₃) | 6.9 - 7.1 | J(H,H) ≈ 8.0 (ortho), 2.0 (meta) | - |

| Aromatic-H (ortho to -CH₂CH₂OH) | 7.0 - 7.2 | J(H,H) ≈ 8.0 (ortho) | - |

| -CH₂- (benzylic) | 2.6 - 2.8 | J(H,H) ≈ 7.0 (triplet) | 30 - 35 |

| -CH₂- (hydroxyl) | 3.6 - 3.8 | J(H,H) ≈ 7.0 (triplet) | 60 - 65 |

| -OH | Variable (depends on solvent/conc.) | - | - |

| -NH₂ | Variable (depends on solvent/conc.) | - | - |

| -CH₃ | 2.1 - 2.3 | - | 17 - 20 |

| Aromatic-C (C-NH₂) | - | - | 145 - 150 |

| Aromatic-C (C-CH₃) | - | - | 125 - 130 |

| Aromatic-C (C-CH₂CH₂OH) | - | - | 135 - 140 |

| Other Aromatic-C | - | - | 115 - 130 |

Theoretical IR and UV-Vis Spectra

Theoretical Infrared (IR) Spectrum: The vibrational frequencies of this compound can be calculated using DFT methods. The resulting theoretical spectrum provides insight into the characteristic bond vibrations.

Key predicted vibrational modes would include:

N-H stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.

O-H stretching: A broad band is predicted around 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group, often overlapping with the N-H stretches.

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups would be found just below 3000 cm⁻¹.

N-H bending: A scissoring vibration for the primary amine is expected around 1600-1650 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are predicted in the 1450-1600 cm⁻¹ range.

C-O stretching: The primary alcohol C-O stretch should appear as a strong band in the 1000-1075 cm⁻¹ region.

Theoretical UV-Vis Spectrum: The electronic absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT). The spectrum is dominated by π → π* transitions within the benzene (B151609) ring. The presence of the auxochromic amino group and the chromophoric phenyl ring are the primary determinants of the absorption maxima (λ_max).

For this compound in a non-polar solvent, one would predict two main absorption bands characteristic of substituted benzenes:

An intense band (the E2-band) is predicted around 230-240 nm.

A less intense band (the B-band) is predicted at a longer wavelength, likely around 280-290 nm, due to the strong electron-donating effect of the amino group, which causes a bathochromic (red) shift.

Reaction Mechanism Prediction and Transition State Characterization

Computational chemistry is instrumental in exploring potential reaction pathways and understanding the reactivity of a molecule.

Computational Elucidation of Reaction Pathways

For this compound, several reactions could be computationally modeled. For instance, the mechanism of electrophilic aromatic substitution can be investigated. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is blocked, electrophiles would be directed to the positions ortho to the amino group.

A computational study would involve:

Reactant and Product Optimization: Finding the lowest energy structures of the reactants and potential products.

Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate that connects reactants and products. This is often done using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

Intrinsic Reaction Coordinate (IRC) Calculation: This analysis confirms that the found transition state correctly connects the desired reactants and products.

The activation energy (Ea) for the reaction is determined by the energy difference between the transition state and the reactants, providing a quantitative measure of the reaction's feasibility.

Prediction of Reactivity and Selectivity

Reactivity and selectivity can be predicted by analyzing various computed molecular properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For an electrophilic attack, the reaction is favored at sites where the HOMO density is highest. In this compound, the HOMO is expected to be localized primarily on the aromatic ring, with significant density at the carbon atoms ortho to the activating amino group.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. Regions of negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack. For this molecule, the most negative potential is expected to be concentrated on the amino group and the aromatic ring, particularly at the positions ortho to the amine.

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific site upon the addition or removal of an electron, thereby indicating the most likely sites for nucleophilic or electrophilic attack.

These analyses would collectively predict that electrophilic substitution is highly favored at the C5 position (ortho to the amino group and meta to the hydroxyethyl group).

Molecular Docking and Ligand-Protein Interaction Modeling (in vitro biological studies only)

As there are no specific in vitro biological studies reported for this compound, this section remains theoretical. If this compound were to be investigated as a potential ligand for a protein target, molecular docking would be the first computational step.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein's active site. The process involves:

Preparation: Obtaining the 3D structures of the protein (often from the Protein Data Bank) and the ligand (optimized using quantum mechanics).

Docking Simulation: Using software like AutoDock or Glide, the ligand's conformational flexibility is explored within the defined binding pocket of the protein.

Scoring: The different binding poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower score typically indicates a more favorable binding interaction.

The results would be presented as a binding pose, showing the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's amino acid residues. For this compound, the amino and hydroxyl groups would be prime candidates for forming hydrogen bonds with polar residues in a binding site, while the methyl-substituted phenyl ring could engage in hydrophobic or van der Waals interactions. mdpi.com

Analytical Method Development for 2 4 Amino 3 Methylphenyl Ethan 1 Ol

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are paramount for the separation of 2-(4-Amino-3-methylphenyl)ethan-1-ol from starting materials, by-products, and degradation products, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is proposed for its separation and quantification.

Method Parameters: The separation of aromatic amines and their positional isomers can be effectively achieved using a C18 column. tandfonline.comdocumentsdelivered.com An ion-pairing agent may be incorporated into the mobile phase to improve peak shape and retention of the basic amine. A typical starting point for method development would involve a gradient elution to ensure the separation of compounds with a wide range of polarities.

A diode array detector (DAD) or a UV detector would be suitable for detection, given the aromatic nature of the compound. The UV spectrum of aminophenol derivatives typically shows absorption maxima in the UV region. rsc.org For quantitative analysis, a calibration curve would be constructed by plotting the peak area against the concentration of a certified reference standard of this compound.

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 230 nm |

| Injection Volume | 10 µL |

Data Table: Hypothetical HPLC Validation Data